molecular formula C22H22N2O5 B5006227 N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide

N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide

Cat. No.: B5006227
M. Wt: 394.4 g/mol
InChI Key: QURVYHBJDSYMNV-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a furan ring, a carboxamide group, and various substituents including methoxy and propoxy groups

Preparation Methods

The synthesis of N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-furancarboxylic acid with appropriate amines and benzoyl derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or propoxy groups, where reagents like sodium methoxide or potassium tert-butoxide are used to introduce different substituents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where boronic acids and palladium catalysts are used to form carbon-carbon bonds.

Scientific Research Applications

N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-[2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]-2-furamide: This compound has a similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    N-[3-[(3-propoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide:

    Indole derivatives: Compounds like N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl and N-(4-nitrophenylsulfonyl)benzamide exhibit different biological activities but share some structural similarities.

Properties

IUPAC Name

N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-11-28-17-7-4-6-15(13-17)21(25)23-16-9-10-18(20(14-16)27-2)24-22(26)19-8-5-12-29-19/h4-10,12-14H,3,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURVYHBJDSYMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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